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Introduction

In the landscape of medicinal chemistry and drug development, the indole scaffold represents a
"privileged" structure, forming the core of numerous pharmacologically active compounds.[1]
The functionalization of this nucleus offers a versatile platform for creating novel molecular
entities with diverse biological activities. 3-Phenyl-1H-indole-2-carbohydrazide is one such
molecule of significant interest, combining the indole ring, a phenyl substituent at the C3
position, and a carbohydrazide moiety at C2. This unique combination of functional groups
suggests potential applications as an intermediate in the synthesis of more complex
heterocyclic systems or as a bioactive agent itself.[2][3]

Accurate structural confirmation is the bedrock of chemical research and development. It
ensures the identity and purity of a synthesized compound, which is non-negotiable for
subsequent biological evaluation or synthetic modification. This technical guide provides an in-
depth analysis of the primary spectroscopic technigues—Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS)—used to characterize 3-Phenyl-1H-indole-2-
carbohydrazide. Our approach moves beyond a mere recitation of data, focusing instead on
the underlying principles and the synergistic relationship between these methods to build an
unassailable structural proof.
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Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for assigning spectroscopic
signals. The structure of 3-Phenyl-1H-indole-2-carbohydrazide is presented below with a
systematic numbering scheme that will be referenced throughout this guide.

Figure 1: Molecular structure of 3-Phenyl-1H-indole-2-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule. By analyzing the chemical environment of *H and 3C nuclei,
a detailed structural map can be assembled.

Experimental Protocol: NMR Sample Preparation

o Solvent Selection: Dimethyl sulfoxide-de (DMSO-de) is the solvent of choice for this
compound. Its high polarity effectively dissolves the carbohydrazide, and its deuterated
nature prevents interference in the *H NMR spectrum. Crucially, DMSO-de is a hydrogen
bond acceptor, which slows down the chemical exchange of labile N-H protons, allowing
them to be observed as distinct, often broadened, signals.[4]

e Sample Preparation:

[¢]

Accurately weigh approximately 5-10 mg of 3-phenyl-1H-indole-2-carbohydrazide.

o

Transfer the solid to a clean, dry NMR tube.

o

Add approximately 0.6-0.7 mL of DMSO-de.

[¢]

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

[¢]

The sample is now ready for analysis.

'H NMR Spectroscopy: Interpretation and Analysis

The *H NMR spectrum provides information on the number of different proton environments,
their relative numbers (integration), and their neighboring protons (multiplicity).[5]
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 Indole N1-H: This proton is typically the most deshielded proton in the molecule due to the
aromaticity of the indole ring and its location within the heterocyclic system. It is expected to
appear as a broad singlet far downfield, often above & 11.0 ppm.[6]

o Amide N-H: The proton on the nitrogen adjacent to the carbonyl group is also significantly
deshielded and will appear as a singlet in the 4 9.0-10.0 ppm region. Its chemical shift is

influenced by hydrogen bonding.

o Terminal NHz2: The two protons of the primary amine group are chemically equivalent and will
appear as a broad singlet. Their signal is typically observed in the & 4.0-5.0 ppm range.[6]

e Aromatic Protons (C4-H to C7-H and Phenyl Protons): The protons on the indole and phenyl
rings will resonate in the aromatic region, typically between & 7.0 and 8.0 ppm. The protons
of the C3-phenyl group will likely appear as a complex multiplet. The four protons of the
indole's benzene ring (C4-C7) will show characteristic splitting patterns (e.g., doublets and
triplets) based on their coupling with adjacent protons.[7]

o Absence of Aliphatic Protons: A key confirmatory point is the absence of any signals in the
typical aliphatic region (& 0.5-4.0 ppm), aside from the NHz peak.

Table 1: Predicted *H NMR Data (DMSO-ds, 400 MHz)

Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~11.5-12.0 br s 1H Indole N1-H
~9.5-10.0 brs 1H CONH
Ar-H (C4-C7 and
~7.2-7.8 m 9H

Phenyl)

| ~4.5|brs|2H | NHz |

13C NMR Spectroscopy: Interpretation and Analysis

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.
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e Carbonyl Carbon (C=0): The amide carbonyl carbon is the most deshielded carbon and will
appear as a distinct signal in the & 160-165 ppm region.[6]

e Aromatic Carbons: The 12 aromatic carbons (8 from the indole moiety and 6 from the phenyl
ring, with potential overlaps) will resonate in the d 110-140 ppm range. The chemical shifts
are influenced by the heteroatom (N1) and the substituents (phenyl and carbohydrazide).[8]

e Quaternary Carbons: The signals for the quaternary carbons (C2, C3, C3a, C7a, and C1' of
the phenyl ring) are typically of lower intensity than the protonated carbons. C2 and C3,
being directly attached to the electron-withdrawing carbohydrazide and the phenyl group,
respectively, will be found in the more downfield portion of the aromatic region.

Table 2: Predicted 3C NMR Data (DMSO-des, 100 MHZz)

Chemical Shift (d) ppm Assignment

~163 C=0

| ~110 - 140 | Aromatic Carbons (C2-C7a, C1'-C6') |

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally reliable technique for identifying the functional groups
present in a molecule. Each functional group absorbs infrared radiation at a characteristic
frequency, providing a molecular "fingerprint."

Experimental Protocol: KBr Pellet Method

e Preparation: Gently grind a small amount (~1-2 mg) of 3-phenyl-1H-indole-2-
carbohydrazide with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr)
using an agate mortar and pestle.

e Pressing: Transfer the fine powder to a pellet-forming die. Apply pressure (typically 7-10
tons) using a hydraulic press to form a thin, transparent KBr pellet.

e Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the
spectrum.
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Interpretation of the IR Spectrum

The IR spectrum of 3-phenyl-1H-indole-2-carbohydrazide is rich with characteristic
absorption bands that confirm its structure.

e N-H Stretching Region (3100-3400 cm~1): This region is diagnostic. One would expect to see
multiple distinct peaks:

o Arelatively sharp peak around 3300-3400 cm~1 for the indole N-H stretch.

o Two bands corresponding to the asymmetric and symmetric stretching of the terminal NH2
group, typically observed around 3350 cm~! and 3250 cm~1.[9]

o A broader absorption for the amide N-H, often overlapping with the NH: signals.

e C=0 Stretching (Amide | Band): A strong, sharp absorption band is expected between 1630-
1670 cm~1.[9][10] This is a classic indicator of a secondary amide carbonyl group.

e N-H Bending (Amide Il Band): This band, resulting from N-H bending coupled with C-N
stretching, appears around 1550-1640 cm~! and is another key marker for the amide linkage.

e Aromatic C=C Stretching: Multiple sharp bands of variable intensity between 1450-1600
cm~* confirm the presence of the aromatic indole and phenyl rings.[11]

Table 3: Key IR Absorption Bands

. Functional Group
Frequency Range (cm™?) Intensity Assi ¢
ssignmen

Medium-Strong, Multiple N-H Stretching (Indole NH,

3100 - 3400 Peaks Amide NH, Amine NH2)
~3050 Medium-Weak Aromatic C-H Stretching
1630 - 1670 Strong, Sharp C=0 Stretching (Amide I)
1550 - 1640 Medium-Strong N-H Bending (Amide I1)

| 1450 - 1600 | Medium, Sharp | Aromatic C=C Stretching |
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Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers valuable
structural information through the analysis of its fragmentation patterns.[12]

Methodology: Electrospray lonization (ESI)

ESI is a soft ionization technique ideal for polar molecules like 3-phenyl-1H-indole-2-
carbohydrazide. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile)
and infused into the mass spectrometer, where it is ionized, typically by protonation, to form the
molecular ion [M+H]*.

Interpretation of the Mass Spectrum

e Molecular lon Peak: The molecular formula is C1sH13NsO, giving a monoisotopic mass of
251.11 g/mol .[13][14] In positive ion ESI-MS, the primary signal of interest will be the
protonated molecular ion, [M+H]*, at m/z 252.11. The observation of this peak confirms the
molecular weight of the compound.

o Fragmentation Pattern: The structure of the molecule suggests a predictable fragmentation
pathway upon collision-induced dissociation (CID). The amide bond is often the weakest
point. A logical fragmentation cascade would involve the initial loss of ammonia or the entire
hydrazinyl group, leading to stable acylium or indole-based cations.

Loss of NH3
m/z = 235.08

-NHs

[M+H]*+ -N2H3e Loss of N2H3e
m/z =252.11 ) _NH>NH2 m/z = 221.07 \HCN»
\ Loss of CO
- -CO_,\ m/z =194.08
[3-Phenyl-1H-indole-2-carbonyl]*
m/z = 222.07
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Figure 2: Proposed ESI-MS fragmentation pathway for 3-Phenyl-1H-indole-2-
carbohydrazide.

This fragmentation analysis, which often involves the loss of small, stable molecules like
ammonia and carbon monoxide, provides strong corroborating evidence for the proposed
structure.[15] The detection of the stable 3-phenyl-1H-indole cation (m/z 194.08) is particularly
diagnostic.[12]

Conclusion

The structural elucidation of 3-Phenyl-1H-indole-2-carbohydrazide is a textbook example of
the power of modern spectroscopic methods. *H and 13C NMR spectroscopy precisely map the
carbon-hydrogen framework and the connectivity of the molecule. Infrared spectroscopy
provides an unambiguous confirmation of all critical functional groups—the three distinct N-H
environments, the amide carbonyl, and the aromatic systems. Finally, high-resolution mass
spectrometry validates the elemental composition through an accurate mass measurement and
supports the structure via logical fragmentation patterns. Together, these techniques provide a
complementary and self-validating dataset, allowing researchers and drug development
professionals to proceed with absolute confidence in the identity and integrity of this valuable
chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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